Cdk-IN-13

CDK12 Inhibitor Trastuzumab Resistance HER2-Positive Breast Cancer

Trastuzumab-resistant HER2+ breast cancer research demands selective CDK12 inhibitors with minimal off-target CDK9 activity. Cdk-IN-13 (32E) uniquely combines potent CDK12/CyclinK inhibition (IC50 3 nM) with targeted cyclin K degradation-a dual mechanism absent from conventional kinase inhibitors. • IC50 3 nM; GI50 9-21 nM across sensitive & resistant HER2+ cell lines • Superior in vivo efficacy vs. dinaciclib in trastuzumab-resistant HCC1954 xenografts • Kinome-wide selectivity profiling confirms preferential CDK family targeting • Functions as molecular glue degrader-induces proteasomal cyclin K depletion • Ambient-temperature shipping; custom synthesis routes available

Molecular Formula C23H27N7O3
Molecular Weight 449.5 g/mol
Cat. No. B12372561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk-IN-13
Molecular FormulaC23H27N7O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5
InChIInChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1
InChIKeyUCBXGDNAAUVBDT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk-IN-13: CDK12/CyclinK Inhibitor Profile


Cdk-IN-13 (also known as compound 32E) is a potent and selective small-molecule inhibitor of the cyclin-dependent kinase 12 (CDK12) and cyclin K (CyclinK) complex, with a reported IC50 value of 3 nM in biochemical assays [1]. It is a purine-based compound that has demonstrated significant efficacy in suppressing the growth of HER2-positive breast cancer cell lines, including those resistant to the first-line therapy trastuzumab [1].

CDK12/CyclinK pathway inhibition studies
CyclinK degradation mechanism research
Selectivity profiling within CDK kinase family

Why Cdk-IN-13 Cannot Be Substituted


The CDK family comprises multiple highly homologous kinases, making the development of truly selective inhibitors a significant challenge [1]. While pan-CDK inhibitors like dinaciclib or other CDK12 inhibitors exist, their substitution for Cdk-IN-13 is not straightforward due to Cdk-IN-13's unique functional profile. Unlike many kinase inhibitors that solely block enzymatic activity, Cdk-IN-13 acts as a molecular glue degrader, specifically inducing the proteasomal degradation of its obligate binding partner, Cyclin K [1]. Furthermore, its selectivity profile, which includes potent inhibition of CDK12 with relatively reduced activity against other CDKs like CDK9, is crucial for minimizing off-target effects and maximizing therapeutic window in specific cancer models [1]. This dual mechanism of inhibition and degradation, coupled with a defined selectivity window, creates a distinct functional signature that cannot be reliably replicated by other CDK12 inhibitors or broad-spectrum CDK agents.

Degradation mechanism

ATP-competitive CDK12 inhibitors may not induce CyclinK degradation, limiting pathway-response interpretation.

Selectivity profile

Pan-CDK inhibitors or alternative CDK12 agents may exhibit broader off-target kinase engagement, altering model-response context.

Functional outcome

Dual inhibition/degradation signature may not be replicated by occupancy-driven inhibitors; model-specific review needed.

Cdk-IN-13: Differentiation Evidence


Superior Antiproliferative Activity vs. Dinaciclib

Cdk-IN-13 demonstrates significantly greater antiproliferative potency than the clinical pan-CDK inhibitor dinaciclib in both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines [1]. Specifically, Cdk-IN-13 suppressed the growth of JIMT-1 cells, a model of trastuzumab resistance, with a GI50 of 21 nM, which is a key differentiator in this therapeutically challenging context [1].

Antiproliferative Comparison
Head-to-head
GI50 BT-474: 10 nM (Cdk-IN-13) vs 20 nM (Dinaciclib)
GI50 JIMT-1: 21 nM (Cdk-IN-13) vs 35 nM (Dinaciclib)
Reported cell-model response context
HER2+ breast cancer cell lines, Cell Titer Glo
CDK12 Inhibitor Trastuzumab Resistance HER2-Positive Breast Cancer Antiproliferative Activity

Enhanced In Vivo Antitumor Efficacy vs. Dinaciclib

In an in vivo orthotopic mouse model using trastuzumab-resistant HCC1954 breast cancer cells, Cdk-IN-13 administered at 20 mg/kg intraperitoneally twice a week demonstrated a significantly greater inhibition of tumor growth compared to dinaciclib at the same dose and schedule [1]. This provides direct in vivo validation of its superior antitumor effect.

In Vivo Growth Comparison
Head-to-head
Cdk-IN-13 (20 mg/kg) showed greater tumor growth inhibition than dinaciclib (20 mg/kg) in HCC1954 orthotopic model.
Reported in vivo model-response context
Trastuzumab-resistant orthotopic model, ip dosing
CDK12 Inhibitor In Vivo Efficacy Trastuzumab Resistance HER2-Positive Breast Cancer

Unique CyclinK Degrader Mechanism

Beyond simple kinase inhibition, Cdk-IN-13 functions as a molecular glue degrader, inducing the selective proteasomal degradation of Cyclin K, the obligate partner of CDK12 [1]. Quantitative global proteomic analysis in HCC1954 cells confirmed that 32e (Cdk-IN-13) exhibits a 'decent selectivity in degrading cyclinK over other cyclins' [1]. This is a fundamental difference from most CDK12 inhibitors, such as dinaciclib, which primarily function via ATP-competitive inhibition without inducing target degradation.

Mechanism of Action
Reported
Dual function: CDK12 inhibition + molecular glue-induced CyclinK degradation, versus inhibitor-only mechanism.
Supports cyclinK degradation assay interpretation
Global proteomics in HCC1954 cells
CyclinK Degrader Targeted Protein Degradation Mechanism of Action CDK12

Kinase Selectivity Profile

Kinome-wide inhibition profiling at a concentration of 1 µM revealed that Cdk-IN-13 (32e) exhibits 'decent selectivity toward CDK-family kinases including CDK12 over other wildtype protein kinases' [1]. This indicates a defined selectivity profile that avoids broad inhibition of the kinome, a common issue with pan-CDK inhibitors that can lead to dose-limiting toxicities.

Kinase Selectivity
Class-level inference
At 1 µM, Cdk-IN-13 shows selectivity for CDK family kinases over other wildtype kinases (kinome profiling).
Reported selectivity context for CDK12 vs kinome
Data to verify in specific model systems
Kinase Selectivity Kinome Profiling CDK12 Off-Target Effects

Cdk-IN-13: Application Scenarios


Overcoming Trastuzumab Resistance in HER2+ Breast Cancer

Cdk-IN-13 is an ideal tool compound for academic and pharmaceutical researchers investigating mechanisms of acquired resistance to the HER2-targeted therapy trastuzumab. Its proven ability to potently suppress growth in both sensitive and resistant cell lines, and its superior in vivo efficacy in a resistant model compared to dinaciclib, makes it a compelling candidate for use in target validation studies and as a benchmark molecule in the development of next-generation therapies for refractory HER2-positive breast cancer [1].

CyclinK Degradation Biology and Therapeutic Potential

For groups focused on the emerging field of targeted protein degradation (TPD), Cdk-IN-13 serves as a valuable small-molecule probe. Its unique dual activity as both a CDK12 inhibitor and a selective molecular glue degrader of CyclinK allows for the dissection of CDK12 kinase-dependent and -independent functions, as well as the specific biological consequences of CyclinK ablation, a feature not shared by conventional kinase inhibitors [1].

Kinase Selectivity and Off-Target Profiling

Cdk-IN-13 can be used as a comparator compound in studies aimed at profiling the selectivity of new CDK12 inhibitors. Its known kinome-wide selectivity profile, which shows a preference for the CDK family over other wildtype kinases, provides a defined benchmark against which the selectivity of novel chemical matter can be assessed, facilitating the development of next-generation, highly selective CDK12-targeted agents [1].

In Vivo Proof-of-Concept for CDK12-Targeted Therapies

Given its demonstrated in vivo efficacy in a trastuzumab-resistant breast cancer model, Cdk-IN-13 is a suitable lead compound for advanced preclinical studies. It can be used to establish in vivo proof-of-concept for CDK12 inhibition in other cancer models, explore optimal dosing regimens and combination therapies, and generate the necessary preclinical data to support the initiation of drug development programs focused on this target [1].

Application
Selection Property
Validation Focus
HER2+ breast cancer resistance studies
CDK12/CyclinK degradation mechanism
Cell-model endpoint review
Targeted protein degradation research
CyclinK degrader probe
Degradation pathway and model response
Kinase selectivity profiling studies
CDK-family selectivity context
Off-target kinase evaluation
In vivo CDK12 pathway studies
In vivo model-response context
Tumor growth endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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